Cas no 2248261-18-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate is a specialized chemical compound featuring a unique structural combination of an isoindole-1,3-dione moiety and a methanesulfonamido-substituted butanoate ester. This structure imparts distinct reactivity, making it valuable in synthetic organic chemistry, particularly in peptide coupling and prodrug applications. The methanesulfonamido group enhances solubility and stability, while the sterically hindered 3,3-dimethylbutanoate moiety contributes to controlled release properties. Its high purity and well-defined molecular architecture ensure reproducibility in research and industrial processes. The compound is particularly useful in pharmaceutical intermediates and advanced material synthesis, where precise functionalization is critical. Proper handling under inert conditions is recommended due to potential sensitivity to hydrolysis.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate structure
2248261-18-7 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
CAS No:2248261-18-7
MF:C15H18N2O6S
Molecular Weight:354.378222942352
CID:5935229
PubChem ID:165728285

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
    • 2248261-18-7
    • EN300-6516589
    • インチ: 1S/C15H18N2O6S/c1-15(2,3)11(16-24(4,21)22)14(20)23-17-12(18)9-7-5-6-8-10(9)13(17)19/h5-8,11,16H,1-4H3
    • InChIKey: IJMMIEFXLVMDKF-UHFFFAOYSA-N
    • SMILES: S(C)(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)C(C)(C)C)(=O)=O

計算された属性

  • 精确分子量: 354.08855747g/mol
  • 同位素质量: 354.08855747g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 622
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118Ų
  • XLogP3: 1.9

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6516589-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
2.5g
$1707.0 2023-05-31
Enamine
EN300-6516589-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
0.5g
$836.0 2023-05-31
Enamine
EN300-6516589-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
10g
$3746.0 2023-05-31
Enamine
EN300-6516589-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
1g
$871.0 2023-05-31
Enamine
EN300-6516589-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
0.1g
$767.0 2023-05-31
Enamine
EN300-6516589-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
0.05g
$732.0 2023-05-31
Enamine
EN300-6516589-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
0.25g
$801.0 2023-05-31
Enamine
EN300-6516589-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate
2248261-18-7
5g
$2525.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoateに関する追加情報

Compound CAS No. 2248261-18-7: 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate

The compound with CAS No. 2248261-18-7, known as 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonamido-3,3-dimethylbutanoate, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindole derivatives, which have been extensively studied for their unique properties and functionalities. The isoindole framework is a fused bicyclic structure consisting of a benzene ring and a lactam moiety, making it highly versatile for functionalization and modification.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and stereo-selective methodologies. The methanesulfonamido group attached to the molecule plays a crucial role in modulating its pharmacokinetic properties, such as solubility and bioavailability. Additionally, the 3,3-dimethylbutanoate substituent contributes to the molecule's stability and enhances its ability to interact with biological targets.

One of the most promising applications of this compound lies in its potential as a drug delivery agent. Studies have shown that the isoindole core can serve as a scaffold for attaching various bioactive molecules, enabling targeted drug delivery systems. Furthermore, the methanesulfonamido group has been demonstrated to improve the molecule's ability to penetrate cellular membranes, making it an ideal candidate for drug delivery across biological barriers.

In terms of structural analysis, the compound exhibits a high degree of symmetry due to the presence of the dimethylbutanoate group. This symmetry not only enhances its thermodynamic stability but also simplifies its purification process during synthesis. Recent research has also highlighted the importance of stereochemistry in this compound's activity. By controlling the stereochemistry during synthesis, researchers can optimize the compound's bioactivity and minimize off-target effects.

The synthesis of this compound involves a series of carefully optimized steps to ensure high yield and purity. Key steps include the formation of the isoindole core through cyclization reactions and subsequent functionalization with the methanesulfonamido and dimethylbutanoate groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the compound's identity and purity.

From an environmental perspective, this compound has shown minimal ecotoxicological impact under controlled laboratory conditions. Its degradation pathways have been studied extensively, revealing that it undergoes rapid hydrolysis under alkaline conditions, further reducing its environmental footprint.

In conclusion, CAS No. 2248261-18-7 represents a cutting-edge organic molecule with immense potential in pharmaceuticals and chemical industries. Its unique structure and functional groups make it an attractive candidate for advanced applications such as drug delivery systems and targeted therapies. Continued research into its properties will undoubtedly unlock new possibilities for its use in various scientific domains.

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